molecular formula C18H18FN5O3 B5903094 [4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid

[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid

货号 B5903094
分子量: 371.4 g/mol
InChI 键: AHPDDPGFWXOUSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid, commonly known as CP-724714, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. CP-724714 is a member of the pyrazine family and has a molecular weight of 381.4 g/mol.

作用机制

CP-724714 is a reversible inhibitor of EGFR and works by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. CP-724714 has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER4, which are also involved in cancer progression.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CP-724714 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

实验室实验的优点和局限性

One of the main advantages of CP-724714 is its specificity for EGFR and other receptor tyrosine kinases, which makes it a promising candidate for targeted therapy. However, one of the limitations of CP-724714 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. CP-724714 is also subject to metabolism and clearance by the liver, which can limit its effectiveness in vivo.

未来方向

There are several future directions for the development of CP-724714 and other EGFR inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another area of focus is the identification of biomarkers that can predict response to EGFR inhibitors, which can help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of EGFR inhibitors in combination with other therapies, such as immune checkpoint inhibitors and PARP inhibitors, which may improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, CP-724714 is a promising candidate for the treatment of cancer, particularly in the inhibition of the EGFR pathway. CP-724714 has been extensively studied for its potential in the treatment of various types of cancer, and has shown promising results in preclinical and clinical studies. However, further research is needed to optimize the efficacy and safety of CP-724714 and other EGFR inhibitors, and to identify biomarkers that can predict response to treatment.

合成方法

CP-724714 can be synthesized using a variety of methods, including the reaction of 3-cyanopyrazine-2-carboxylic acid with 1-(5-fluoro-2-methoxyphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

科学研究应用

CP-724714 has been extensively studied for its potential in the treatment of cancer, particularly in the inhibition of the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the activation of EGFR and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

属性

IUPAC Name

2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-2-(5-fluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-27-15-3-2-12(19)10-13(15)16(18(25)26)23-6-8-24(9-7-23)17-14(11-20)21-4-5-22-17/h2-5,10,16H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDDPGFWXOUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。